N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
This compound is an oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural attributes include:
- N1-substituent: 2,5-dimethylphenyl group (ortho- and para-methyl groups on the benzene ring).
- N2-substituent: Ethyl-linked thiazolo-triazole moiety with a meta-tolyl (m-tolyl; 3-methylphenyl) group at the 2-position of the heterocycle.
The combination of methyl groups on the aromatic rings and the ethyl spacer likely influences its physicochemical properties, such as lipophilicity and steric bulk, which are critical for biological interactions.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)18(13-31-23)9-10-24-21(29)22(30)25-19-12-15(2)7-8-16(19)3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJUQWLIJJHUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N6O2S, with a molecular weight of approximately 433.53 g/mol. The structure features a thiazole and triazole moiety, which are often associated with diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thiazole and triazole rings.
- Coupling reactions to attach the dimethylphenyl and m-tolyl groups.
- Final oxalamide formation through condensation reactions.
These steps require careful optimization of conditions to achieve high yields and purity.
Anticancer Activity
Research indicates that compounds bearing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to this compound can effectively inhibit cancer cell proliferation without adversely affecting normal cells. For instance:
- A study demonstrated that certain thiazolo[3,2-b][1,2,4]triazole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal somatic cells like HEK293 .
- Structure-activity relationship (SAR) analyses revealed that modifications in the molecular framework significantly influence anticancer efficacy. Compounds with specific substitutions showed enhanced potency against cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have evaluated its effectiveness against various pathogens:
- Thiazolo[3,2-b][1,2,4]triazole derivatives have been screened for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition depending on structural modifications .
- Some derivatives have demonstrated activity against drug-resistant strains of bacteria and fungi, indicating their potential as novel antimicrobial agents in the face of rising resistance issues in clinical settings .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated anticancer activity against A549 lung cancer cells; showed significant growth inhibition at low concentrations. |
| Study 2 | Assessed antimicrobial properties; demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). |
| Study 3 | Investigated SAR for thiazolo derivatives; identified key structural features that enhance biological activity. |
Comparison with Similar Compounds
Structural Variations Among Analogs
The following table summarizes key structural differences and molecular properties of related compounds:
*Note: Molecular weight inferred from structurally similar compounds (e.g., ).
Key Comparative Insights
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Methoxy groups (e.g., ) increase solubility in polar solvents compared to methyl or ethyl substituents.
Chlorine atoms (e.g., ) could enhance metabolic stability but may also increase toxicity risks.
Molecular Weight and Bioavailability :
- Compounds with molecular weights >450 (e.g., ) may face challenges in membrane permeability, whereas the target compound (~433.5) and are within the optimal range for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
